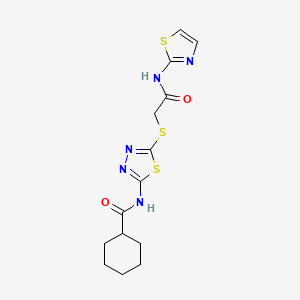

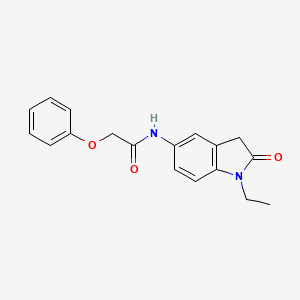

![molecular formula C7H15NO3 B2535563 2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol CAS No. 2089622-54-6](/img/structure/B2535563.png)

2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol” is a chemical compound with the CAS Number: 2089622-54-6 . It has a molecular weight of 161.2 . The compound is stored at a temperature of 4°C and is in the form of an oil .

Synthesis Analysis

The synthesis of similar compounds, such as β-amino alcohols, has been achieved through the ring-opening of epoxides with amines . This process was catalyzed by lipase TL IM from Thermomyces lanuginosus in a continuous-flow reactor . The reaction conditions were benign (35 °C) and the residence time was short (20 min) .Scientific Research Applications

Synthesis and Chemical Building Blocks

A versatile chiral C4 building block for 2-aminoalkanols, including the synthesis of potent HIV-protease inhibitor nelfinavir, demonstrates the compound's role in developing therapeutic agents. This chemical's versatility is underscored by its application in creating optically active 2-amino-1,3,4-butanetriol and its use in stereospecific synthesis of diastereomers (Inaba et al., 2000).

Applications in Antiviral Research

The compound's utility extends to antiviral research, as demonstrated by the synthesis of 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, an analogue with high biological activities against HIV and HBV. The key intermediate used in this synthesis underscores the chemical's significance in developing antiviral therapies (Wu et al., 2004).

Advanced Material Synthesis

In materials science, the compound has been utilized in the synthesis of carbonylated peptides, indicating its potential in creating novel materials with specific biological functions. The research aimed at designing an efficient method for the solid-phase synthesis of these peptides, highlighting the compound's role in advancing material science and peptide research (Waliczek et al., 2015).

Catalysis and Complex Formation

Further applications include its use in catalysis and the formation of new vic-dioxime complexes, which have implications in coordination chemistry and potential industrial applications. The synthesis of ligands and their complexes with various metals showcases the compound's versatility in forming structurally complex and functionally diverse materials (Canpolat & Kaya, 2005).

Safety and Hazards

Properties

IUPAC Name |

2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2)10-4-6(11-7)5(9)3-8/h5-6,9H,3-4,8H2,1-2H3/t5?,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDRHMDHWIBVRH-PRJDIBJQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(CN)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)C(CN)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2535481.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2535484.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)

![1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride](/img/structure/B2535494.png)

![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535495.png)

![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2535496.png)

![Ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2535497.png)